Tin sulfate

Descripción general

Descripción

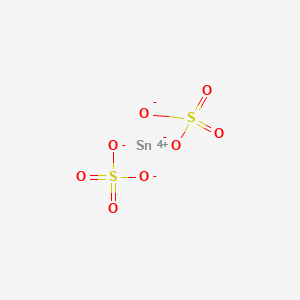

Tin sulfate, also known as tin(IV) sulfate, is an inorganic compound with the chemical formula Sn(SO₄)₂. It is a white crystalline solid that is soluble in water and exhibits deliquescent properties, meaning it can absorb moisture from the air to form an aqueous solution. This compound is of significant interest due to its various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tin sulfate can be synthesized through the reaction of tin with concentrated sulfuric acid. The reaction typically involves heating tin metal in the presence of sulfuric acid, which results in the formation of tin bis(sulphate) and the release of sulfur dioxide gas:

Sn+2H2SO4→Sn(SO4)2+2H2O+SO2

Industrial Production Methods: Industrial production of tin bis(sulphate) often involves the use of high-purity tin and controlled reaction conditions to ensure the formation of a pure product. The process may include steps such as purification of the starting materials, precise control of reaction temperatures, and the use of inert atmospheres to prevent contamination.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states.

Reduction: It can also be reduced to lower oxidation states, such as tin(II) sulfate.

Substitution: this compound can participate in substitution reactions where the sulfate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize tin bis(sulphate) to tin(IV) oxide.

Reducing Agents: Reducing agents such as hydrogen gas can reduce tin bis(sulphate) to tin(II) compounds.

Acidic and Basic Conditions: The compound can react under both acidic and basic conditions, leading to the formation of various tin-containing products.

Major Products Formed:

Tin(IV) Oxide: Formed through oxidation reactions.

Tin(II) Sulfate: Formed through reduction reactions.

Complex Tin Compounds: Formed through substitution reactions with different ligands.

Aplicaciones Científicas De Investigación

Electrochemical Applications

1.1 Solar Cell Production

Tin(II) sulfate is utilized in the electrosynthesis of copper zinc tin sulfide (Cu₂ZnSnS₄) thin films, which are essential for solar cell applications. This compound acts as a precursor in the synthesis of ternary chalcogenides such as Cu₂SnS₃ and Cu₅Sn₂S₇ through methods like successive ionic layer adsorption and reaction (SILAR) . These materials have garnered attention due to their potential for cost-effective and efficient solar energy conversion.

1.2 Battery Technology

In battery technology, tin(II) sulfate is employed as an electrolyte additive, enhancing the performance of batteries by improving charge-discharge cycles and reducing irreversible sulfation of larger particles . Additionally, it is used in the synthesis of tin(IV) oxide (SnO₂) nanoparticles, which are critical for battery electrodes and supercapacitors .

Material Science

2.1 Coating and Plating

Tin sulfate is widely used in the metal surface treatment industry, particularly in acid tin plating baths. It provides high current efficiency and smooth finishes for electroplating applications, contributing to the durability and corrosion resistance of metal parts . This application is particularly important in the automotive industry for coating vehicle components.

2.2 Cement and Construction

In construction, tin(II) sulfate can be mixed with gypsum to create a retarder for grinding portal cement and blended hydraulic cement. This application enhances the quality of cement, mortar, and concrete . The incorporation of this compound improves workability and setting times in construction materials.

Analytical Chemistry

Tin(II) sulfate serves as a reducing agent in analytical techniques such as atomic absorption spectrophotometry for the determination of metals like mercury, cobalt, and nickel . Its effectiveness in these applications highlights its importance in environmental monitoring and quality control processes.

Synthesis Techniques

Recent studies have focused on optimizing the synthesis of tin(II) sulfate using precipitation methods under controlled conditions. Research indicates that varying parameters such as sulfuric acid concentration and oxygen gas flow can significantly enhance yield and purity . For instance, optimal conditions identified include a temperature of 180 °C for 2 hours under continuous oxygen flow, resulting in high-purity SnSO₄ precipitate with an average particle size of 666 nm .

Case Studies

Mecanismo De Acción

The mechanism of action of tin bis(sulphate) involves its ability to donate or accept electrons, making it a versatile reducing or oxidizing agent. In biological systems, it can interact with cellular components, leading to various biochemical effects. The compound’s molecular targets and pathways include interactions with enzymes, proteins, and other cellular structures, which can result in changes in cellular function and metabolism.

Comparación Con Compuestos Similares

Tin(II) Sulfate (SnSO₄): A related compound with tin in the +2 oxidation state, used in similar applications but with different chemical properties.

Tin(IV) Chloride (SnCl₄): Another tin compound with tin in the +4 oxidation state, used as a catalyst and in the production of other tin compounds.

Tin(IV) Oxide (SnO₂): A tin compound used in various industrial applications, including as a catalyst and in the production of ceramics.

Uniqueness of Tin sulfate: this compound is unique due to its specific chemical properties, such as its solubility in water and its ability to undergo various chemical reactions. Its versatility as both a reducing and oxidizing agent makes it valuable in a wide range of scientific and industrial applications.

Actividad Biológica

Tin sulfate, particularly in its tin(II) form (SnSO₄), has garnered attention in various fields due to its unique biological activities and potential applications. This article explores the synthesis, biological activity, and relevant case studies related to this compound.

1. Synthesis of this compound

This compound can be synthesized through various methods, primarily involving the reaction of tin with sulfuric acid. The optimal conditions for synthesis have been established to enhance yield and purity. Research indicates that using 30% sulfuric acid at a temperature of 180 °C for two hours under continuous oxygen flow yields high-purity this compound precipitate . The reaction can be summarized as follows:

2.1 Antimicrobial Properties

This compound exhibits notable antimicrobial properties, making it a candidate for various applications, including water treatment and as an antibacterial agent. Studies have demonstrated that SnSO₄-modified titanium dioxide (TiO₂) enhances the degradation of organic pollutants and exhibits significant antibacterial activity against various pathogens .

- Case Study : A study published in Applied Surface Science highlighted the effectiveness of SnSO₄-modified TiO₂ in degrading methyl orange dye, showcasing its potential in environmental applications .

2.2 Toxicological Profile

The toxicological effects of tin compounds, including this compound, have been documented. The Agency for Toxic Substances and Disease Registry (ATSDR) provides a comprehensive toxicological profile indicating that exposure to tin compounds may lead to various health effects, including respiratory issues and potential reproductive toxicity .

- Findings :

The biological activity of this compound is believed to stem from its ability to disrupt cellular processes in microorganisms. This disruption can occur through several mechanisms:

- Cell Membrane Disruption : Tin ions can interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Tin ions may inhibit key enzymes involved in metabolic pathways, further contributing to antimicrobial effects.

4. Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

5. Conclusion

This compound demonstrates promising biological activities, particularly in antimicrobial applications. Its synthesis under optimized conditions enhances its efficacy, while ongoing research into its toxicological profile is crucial for understanding its safety in practical applications. Future studies should focus on elucidating the specific mechanisms by which this compound exerts its biological effects and exploring its potential in clinical and environmental settings.

Propiedades

IUPAC Name |

tin(4+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.Sn/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKFSJNVVCGEEI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O8S2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7488-55-3 (Parent) | |

| Record name | Sulfurous acid, tin salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80890784 | |

| Record name | Sulfuric acid, tin(4+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-62-6, 19307-28-9 | |

| Record name | Sulfurous acid, tin salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, tin(4+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019307289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, tin(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, tin(4+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.